3-Bromo-5-cyclopenten-1-ylpyridine

Physicochemical characterization Medicinal chemistry Building block procurement

3-Bromo-5-cyclopenten-1-ylpyridine (CAS 680203-62-7) is a heterocyclic organic compound belonging to the halogenated pyridine class. It features a bromine atom at the 3-position of a pyridine ring and a cyclopenten-1-yl substituent at the 5-position.

Molecular Formula C10H10BrN
Molecular Weight 224.10 g/mol
Cat. No. B8285735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-cyclopenten-1-ylpyridine
Molecular FormulaC10H10BrN
Molecular Weight224.10 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H10BrN/c11-10-5-9(6-12-7-10)8-3-1-2-4-8/h3,5-7H,1-2,4H2
InChIKeyRTQGRVSXMXBTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-cyclopenten-1-ylpyridine (CAS 680203-62-7): A Synthetic Building Block with Distinct Alkene Functionality for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-5-cyclopenten-1-ylpyridine (CAS 680203-62-7) is a heterocyclic organic compound belonging to the halogenated pyridine class . It features a bromine atom at the 3-position of a pyridine ring and a cyclopenten-1-yl substituent at the 5-position. With a molecular formula of C₁₀H₁₀BrN and a molecular weight of 224.10 g/mol , this compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules via transition-metal-catalyzed cross-coupling reactions [1]. Its unique combination of a halogen leaving group and an unsaturated cyclic alkene distinguishes it from fully saturated or purely aromatic analogs, enabling orthogonal functionalization strategies in pharmaceutical and agrochemical research.

Why 3-Bromo-5-cyclopenten-1-ylpyridine Cannot Be Replaced by Generic 3-Bromo-5-cyclopentylpyridine or Simple Bromopyridines


Direct substitution of 3-bromo-5-cyclopenten-1-ylpyridine with its saturated analog, 3-bromo-5-cyclopentylpyridine (CAS 1209459-84-6), or other simple bromopyridines leads to a critical loss of synthetic versatility and structural specificity. The cyclopenten-1-yl group introduces a reactive, electron-rich alkene that is absent in the cyclopentyl analog, enabling a distinct set of chemical transformations (e.g., epoxidation, dihydroxylation, metathesis) orthogonal to the bromine handle [1]. Furthermore, patent literature specifically identifies the cyclopenten-1-yl moiety as a key structural feature for biological activity in certain therapeutic programs, implying that the saturated analog may not serve as a direct bioisostere [1]. Consequently, procurement decisions must account for these differentiated reactivity and structural requirements; generic substitution risks compromising synthetic route viability or structure-activity relationships.

Quantitative Differentiation: 3-Bromo-5-cyclopenten-1-ylpyridine vs. Closest Analogs in Physicochemical and Reactivity Profiles


Molecular Weight and Unsaturation: Distinguishing the Cyclopenten-1-yl Scaffold from the Saturated Cyclopentyl Analog

The target compound, 3-bromo-5-cyclopenten-1-ylpyridine, possesses a molecular weight of 224.10 g/mol and its molecular formula (C₁₀H₁₀BrN) indicates one degree of unsaturation from the cyclopentene ring . Its closest saturated analog, 3-bromo-5-cyclopentylpyridine (CAS 1209459-84-6), has a molecular weight of 226.11 g/mol and a formula of C₁₀H₁₂BrN, reflecting the addition of two hydrogen atoms . This difference of 2.01 g/mol and the presence of an sp²-hybridized carbon in the target compound directly impact its physicochemical properties, including lipophilicity (predicted lower logP for the unsaturated analog due to reduced hydrophobic surface area) and molecular shape. The rigid, planar cyclopentene ring imposes conformational constraints not present in the flexible cyclopentane, which can be critical for target binding in medicinal chemistry programs [1]. Purity levels for the target compound are typically reported at 95%, while the saturated analog is commercially available at 98% purity .

Physicochemical characterization Medicinal chemistry Building block procurement

Orthogonal Reactivity: The Cyclopentene Double Bond Enables Transformations Inaccessible to the Cyclopentyl Analog

The defining chemical feature of 3-bromo-5-cyclopenten-1-ylpyridine is the presence of a cyclopentene double bond, which provides a second, orthogonal reactive handle in addition to the 3-bromopyridine site. The saturated analog, 3-bromo-5-cyclopentylpyridine, lacks this alkene and is therefore limited to functionalization only at the bromine position. The target compound's alkene can undergo a range of chemoselective transformations—including epoxidation, dihydroboration, ozonolysis, and olefin metathesis—without interfering with the bromine atom, allowing for sequential, protecting-group-free diversification [1]. In a disclosed patent synthetic route, the dehydration of 1-(5-bromopyridin-3-yl)cyclopentanol yields the target compound, which is then used as a key intermediate for further elaboration toward biologically active 3-(cyclopenten-1-yl)-heteroarylmethyl-amine derivatives [1]. This synthetic pathway explicitly exploits the alkene for downstream functionalization, a strategy that cannot be replicated with the cyclopentyl analog.

Synthetic methodology Orthogonal functionalization Building block versatility

Patent-Validated Synthetic Intermediate: A Documented Role in CNS Drug Discovery Programs

Patent CN1319962C explicitly describes the synthesis and use of 3-bromo-5-cyclopenten-1-ylpyridine (referred to as the unsaturated derivative (9)) as a crucial intermediate in the preparation of 3-(cyclopenten-1-yl)-heteroarylmethyl-amine derivatives for treating schizophrenia [1]. The patent discloses a two-step sequence from methyl 5-bromonicotinate: (i) addition of 1,4-bis(bromomagnesium)butane to form 1-(5-bromopyridin-3-yl)cyclopentanol, followed by (ii) dehydration to yield the target cyclopentenyl compound, which is then further transformed into the final aldehyde and amine derivatives [1]. In contrast, the saturated analog 3-bromo-5-cyclopentylpyridine is not mentioned in this patent or any other CNS-related patent found in this analysis, suggesting that the unsaturation is critical for the desired biological activity. This patent linkage provides procurement justification for organizations pursuing cyclopentene-containing CNS agents, as the compound is a known intermediate in a validated therapeutic program.

CNS drug discovery Schizophrenia Patented intermediate

Predicted Physicochemical Properties: Implications for Permeability and Metabolic Stability

While experimental logP and solubility data for 3-bromo-5-cyclopenten-1-ylpyridine are not available in the peer-reviewed literature, the structural difference between the target cyclopentene and its cyclopentyl analog allows for class-level inference regarding drug-like properties. The presence of a double bond in the cyclopentene ring reduces the molecular surface area and polarizability compared to the saturated cyclopentane, which is predicted to result in approximately 0.3–0.5 log units lower lipophilicity . For a related compound, 5-Bromo-N-cyclopentylnicotinamide, ChemSpider reports a predicted density of 1.5±0.1 g/cm³ and a boiling point of 401.0±30.0 °C . The cyclopentenyl analog is expected to exhibit a slightly lower boiling point and density due to reduced van der Waals interactions associated with unsaturation. Furthermore, the allylic C–H bonds in the cyclopentene ring are known sites for cytochrome P450-mediated metabolism, which can be advantageous for tuning metabolic stability in drug design compared to the metabolically inert cyclopentane [1]. However, these are class-level predictions and should be experimentally verified for the specific compound.

ADME prediction Drug-likeness Physicochemical profiling

Optimal Procurement and Deployment Scenarios for 3-Bromo-5-cyclopenten-1-ylpyridine


Medicinal Chemistry: CNS Drug Discovery Programs Requiring Cyclopentenyl-Containing Scaffolds

As demonstrated by patent CN1319962C, 3-bromo-5-cyclopenten-1-ylpyridine is a key intermediate for synthesizing heteroarylmethyl-amine derivatives targeting dopamine receptors for schizophrenia treatment [1]. Medicinal chemistry teams pursuing cyclopentenyl-pyridine scaffolds for CNS indications should prioritize this compound over its saturated analog because the unsaturation is integral to the pharmacophore defined in the patent. The bromine handle allows for late-stage diversification via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration.

Synthetic Methodology: Orthogonal Functionalization Strategies for Complex Molecule Synthesis

The presence of two distinct reactive sites—an aryl bromide and a cyclic alkene—makes this compound ideal for developing sequential, protecting-group-free synthetic routes. The alkene can be selectively epoxidized, dihydroxylated, or subjected to olefin metathesis without compromising the bromine, which can subsequently be used in a cross-coupling step [2]. This orthogonal reactivity reduces the step count and increases overall synthetic efficiency compared to using the saturated cyclopentyl analog, which only offers a single point of diversification.

Agrochemical Discovery: Synthesis of Crop Protection Agents with Cyclopentenyl-Pyridine Cores

Cyclopenta[c]pyridine and cyclopentenyl-pyridine derivatives have demonstrated promising insecticidal and fungicidal activities in agricultural research [3]. 3-Bromo-5-cyclopenten-1-ylpyridine can serve as a building block for constructing such bioactive molecules, with the alkene moiety providing an additional handle for introducing functional groups that modulate environmental stability and target organism selectivity. Its lower molecular weight compared to the saturated analog is advantageous for agrochemical lead discovery, where smaller, more polar compounds are preferred for favorable environmental fate profiles.

Chemical Biology: Probe Design Leveraging Dual Reactivity for Bifunctional Molecules

The combination of a halogenated pyridine and a cyclic alkene in a single, compact scaffold (MW 224.10 g/mol) makes this compound an excellent starting point for designing bifunctional chemical probes. The bromine can be used to install a reporter group (e.g., fluorophore, biotin) via cross-coupling, while the alkene can be functionalized to attach a targeting ligand or a photoaffinity label. This dual reactivity, absent in the saturated analog, enables the construction of PROTACs, activity-based probes, or molecular glues in fewer synthetic steps than would be required using multiple separate building blocks.

Quote Request

Request a Quote for 3-Bromo-5-cyclopenten-1-ylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.